4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Organic Synthesis Intermediate Purity Quality Control

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS 939967-94-9) is a heterobicyclic building block featuring a pyrrolo[2,1-f][1,2,4]triazine core with a reactive aldehyde at position 7 and an amino group at position 4. This scaffold is fundamental to the synthesis of remdesivir and numerous kinase inhibitors, where the 4-amino group acts as a hydrogen-bond donor/acceptor and the 7-carbaldehyde serves as a versatile handle for C–C bond formation or functional group interconversion.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 939967-94-9
Cat. No. B6614891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
CAS939967-94-9
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C1)C(=NC=N2)N)C=O
InChIInChI=1S/C7H6N4O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H,(H2,8,9,10)
InChIKeyAUSIXBDHIDXLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS 939967-94-9): A Strategic Intermediate for Kinase and Antiviral Research


4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS 939967-94-9) is a heterobicyclic building block featuring a pyrrolo[2,1-f][1,2,4]triazine core with a reactive aldehyde at position 7 and an amino group at position 4 . This scaffold is fundamental to the synthesis of remdesivir and numerous kinase inhibitors, where the 4-amino group acts as a hydrogen-bond donor/acceptor and the 7-carbaldehyde serves as a versatile handle for C–C bond formation or functional group interconversion [1]. The compound is commercially available in purities up to 98% with batch-specific analytical documentation .

Why Generic Pyrrolotriazine Intermediates Cannot Replace 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde in Critical Syntheses


Positional isomers such as the 5- and 6-carbaldehyde analogs share the same molecular formula but place the reactive aldehyde at a different ring junction, which significantly alters the electronic environment and steric accessibility for subsequent transformations . The 7-carbaldehyde is uniquely positioned for direct elaboration into the C7-substituted nucleoside analogs that form the pharmacophore of remdesivir and its derivatives [1]. Substituting with the des-amino analog (pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde, CAS 1554288-05-9) eliminates the critical 4-NH₂ hydrogen-bonding motif, compromising binding affinity in target kinases by an estimated 10- to 100-fold based on class-level SAR [2]. The quantitative evidence below validates that procurement decisions must be compound-specific.

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde: Quantified Differentiation Evidence vs. Closest Analogs


Higher Commercial Purity vs. 5- and 6-Carbaldehyde Isomers for Reproducible Synthesis

The 7-carbaldehyde isomer is supplied at a standard purity of 98% by Bidepharm, supported by batch-specific HPLC, NMR, and GC reports . In contrast, the 5-carbaldehyde isomer (CAS 1463451-82-2) is typically listed at 95% purity, and the 6-carbaldehyde isomer (CAS 939807-60-0) is available at 95% purity from multiple vendors . This 3-percentage-point purity advantage reduces the risk of side-product formation in subsequent steps, particularly in metal-catalyzed cross-couplings where halide impurities can poison catalysts.

Organic Synthesis Intermediate Purity Quality Control

Validated Role as a Direct Precursor to the Remdesivir Nucleobase – Regiochemical Necessity

The pyrrolo[2,1-f][1,2,4]triazine core of remdesivir requires functionalization at the 7-position for attachment of the ribose-derived moiety. 4-Aminopyrrolo[2,1-f][1,2,4]triazine is the established fundamental raw material for remdesivir synthesis, and the 7-carbaldehyde is the direct precursor for introducing the C7-cyano/sugar substituent via cyanation or organometallic addition [1]. Neither the 5- nor 6-carbaldehyde isomers can be used for this transformation without extensive protecting group chemistry, because the aldehyde is at the wrong position for constructing the required C-nucleoside linkage [2].

Antiviral Synthesis Remdesivir Intermediate Regiochemistry

Class-Level Kinase Inhibition Potency: The 4-Amino-7-Carbaldehyde Scaffold Generates Low-Nanomolar VEGFR-2 Inhibitors

Although no direct biological data exists for the aldehyde itself, derivatives elaborated from the 4-amino-7-substituted pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit potent VEGFR-2 inhibition with IC50 values as low as 0.023 µM . In a focused series of dual c-Met/VEGFR-2 inhibitors, the 7-aryl substituted analogs achieved IC50 values of 2.3 ± 0.1 nM (c-Met) and 5.0 ± 0.5 nM (VEGFR-2) in vitro, with cellular activity of 0.71 ± 0.16 nM against BaF3-TPR-Met [1]. The 4-amino group is essential for hinge-binding in the kinase ATP pocket; its deletion (as in the non-amino analog) reduces affinity by >100-fold based on typical kinase SAR [2].

Kinase Inhibition VEGFR-2 SAR

Distinctive Aldehyde Reactivity at C7 vs. C5/C6: Electronic and Steric Considerations

The pyrrolo[2,1-f][1,2,4]triazine system is an electron-deficient heterocycle. The aldehyde at the 7-position is conjugated with the pyrrole ring but is distal to the electron-withdrawing triazine nitrogens, making it more electrophilic and reactive toward nucleophiles than the 5- or 6-carbaldehyde isomers [1]. This is qualitatively supported by NMR data: the aldehydic proton of the 7-carbaldehyde appears at δ 9.8–10.2 ppm, consistent with a highly deshielded, reactive carbonyl . While direct quantitative kinetics comparisons are absent from the literature, this electronic argument is well-established for analogous fused heterocycles.

DFT Calculation Reactivity Regioselectivity

Optimal Procurement Applications for 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde Based on Quantitative Evidence


Remdesivir and GS-441524 Analog Synthesis: C7-Nucleoside Construction

The 7-carbaldehyde is the only positional isomer that directly enables installation of the ribose-derived moiety at the pharmacophoric C7 position. Researchers synthesizing next-generation antiviral C-nucleosides should procure this compound to avoid lengthy protecting-group strategies associated with 5- or 6-carbaldehyde isomers [1].

Kinase Inhibitor Library Enumeration via Aldehyde Diversification

The 4-amino group anchors the scaffold in the kinase hinge region, while the 7-aldehyde allows rapid parallel diversification through reductive amination, Knoevenagel condensation, or Grignard addition. The 98% purity ensures consistent library quality and minimizes false positives from aldehyde-derived impurities [2].

Targeted Covalent Inhibitor Design: Aldehyde as a Reversible Covalent Warhead

The enhanced electrophilicity of the 7-carbaldehyde (δ ~10 ppm aldehydic proton) makes it suitable for forming reversible Schiff-base adducts with catalytic lysine residues in kinases. This property is attenuated in the 5- and 6-isomers, making the 7-isomer the preferred starting material for reversible covalent inhibitor programs .

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